4H-Imidazo(4,5-c)(1,8)naphthyridin-4-one, 3,5-dihydro-3-(2-methylpropyl)-5-phenyl-
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Overview
Description
4H-Imidazo(4,5-c)(1,8)naphthyridin-4-one, 3,5-dihydro-3-(2-methylpropyl)-5-phenyl- is a complex organic compound that belongs to the class of imidazo-naphthyridines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4H-Imidazo(4,5-c)(1,8)naphthyridin-4-one, 3,5-dihydro-3-(2-methylpropyl)-5-phenyl- typically involves multi-step organic reactions. Common synthetic routes may include:
Cyclization Reactions: Formation of the imidazo-naphthyridine core through cyclization of appropriate precursors.
Substitution Reactions: Introduction of the 2-methylpropyl and phenyl groups through substitution reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This may include:
Catalytic Processes: Use of catalysts to enhance reaction rates and selectivity.
Purification Techniques: Methods such as crystallization, distillation, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
4H-Imidazo(4,5-c)(1,8)naphthyridin-4-one, 3,5-dihydro-3-(2-methylpropyl)-5-phenyl- can undergo various chemical reactions, including:
Oxidation: Conversion to oxidized derivatives using oxidizing agents.
Reduction: Reduction of specific functional groups using reducing agents.
Substitution: Replacement of substituents with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Common organic solvents like dichloromethane, ethanol.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigation of its biological activity and potential as a therapeutic agent.
Medicine: Exploration of its pharmacological properties for drug development.
Industry: Use in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 4H-Imidazo(4,5-c)(1,8)naphthyridin-4-one, 3,5-dihydro-3-(2-methylpropyl)-5-phenyl- would involve its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved may include:
Binding to Active Sites: Inhibition or activation of enzymes.
Receptor Interaction: Modulation of receptor activity to elicit a biological response.
Comparison with Similar Compounds
Similar Compounds
4H-Imidazo(4,5-c)(1,8)naphthyridin-4-one: The parent compound without the 2-methylpropyl and phenyl substituents.
Other Imidazo-Naphthyridines: Compounds with similar core structures but different substituents.
Uniqueness
The uniqueness of 4H-Imidazo(4,5-c)(1,8)naphthyridin-4-one, 3,5-dihydro-3-(2-methylpropyl)-5-phenyl- lies in its specific substituents, which may confer distinct biological activities and chemical properties compared to other similar compounds.
For precise and detailed information, consulting specific scientific literature, databases, or experts in the field would be necessary
Properties
CAS No. |
139482-14-7 |
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Molecular Formula |
C19H18N4O |
Molecular Weight |
318.4 g/mol |
IUPAC Name |
3-(2-methylpropyl)-5-phenylimidazo[4,5-c][1,8]naphthyridin-4-one |
InChI |
InChI=1S/C19H18N4O/c1-13(2)11-22-12-21-16-15-9-6-10-20-18(15)23(19(24)17(16)22)14-7-4-3-5-8-14/h3-10,12-13H,11H2,1-2H3 |
InChI Key |
UWJAFRDFISOYFE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C=NC2=C1C(=O)N(C3=C2C=CC=N3)C4=CC=CC=C4 |
Origin of Product |
United States |
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